Aqueous Solubility: cis,trans-Muconate is Five Times More Soluble than cis,cis-Muconate Under Acidic Conditions
Carraher et al. (2016) demonstrated that under the conditions originally described by Scelfo et al. for cis,cis-muconic acid solubility measurements, ccMA isomerizes to ctMA within minutes [1]. Critically, the cis,trans isomer exhibits fivefold higher solubility at room temperature under acidic conditions than the cis,cis isomer. This solubility differential is large enough to influence crystallization, liquid–liquid extraction, and overall process mass balance in industrial recovery workflows [1]. The differential is also acknowledged in patent literature (US20130030215A1) as enabling 'advantageous recovery and processing' [2].
| Evidence Dimension | Aqueous solubility at room temperature under acidic conditions |
|---|---|
| Target Compound Data | 5× solubility relative to ccMA (cis,trans-muconic acid) |
| Comparator Or Baseline | cis,cis-Muconic acid (ccMA) – baseline solubility = 1× |
| Quantified Difference | 5-fold (500% of ccMA solubility) |
| Conditions | Room temperature, acidic pH; isomerization from ccMA to ctMA occurs within minutes under the Scelfo et al. experimental conditions (various polar solvents, low temperature range) |
Why This Matters
Higher solubility directly reduces solvent volumes and energy input in downstream purification, making ctMA the preferred isomer for solution-phase processing and continuous-flow hydrogenation to adipic acid.
- [1] Carraher, J.M., et al. (2016) 'Comments on "Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range"', Journal of Molecular Liquids, 224(Part A), pp. 420–422. View Source
- [2] Amyris, Inc. (2013) 'Methods for producing isomers of muconic acid and muconate salts', US Patent Application US20130030215A1. View Source
